molecular formula C22H20F3N3O2 B3019175 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-71-2

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B3019175
CAS No.: 2034296-71-2
M. Wt: 415.416
InChI Key: OXNPPOOWIABHMB-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a piperidin-3-yl group connected via a 2-(3-(trifluoromethyl)phenyl)acetyl linker. The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, making it pharmacologically relevant .

Properties

IUPAC Name

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)16-6-3-5-15(11-16)12-20(29)27-10-4-7-17(13-27)28-14-26-19-9-2-1-8-18(19)21(28)30/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPPOOWIABHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine with 3-(trifluoromethyl)benzoyl chloride, followed by cyclization with 2-aminobenzamide under acidic conditions to form the quinazolinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different pharmacological properties depending on the functional groups introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinazolin-4(3H)-one derivatives include:

  • Substituents on the phenyl ring : Trifluoromethyl, chloro, fluoro, or methoxy groups.
  • Piperidine modifications : Alkyl, hydroxyethyl, or fluorinated side chains.
  • Linker groups : Acetyl, benzyl, or triazolylmethylthio linkages.
Table 1: Structural and Spectral Comparisons
Compound Name / ID Phenyl Substituent Piperidine Modification Key Spectral Data (IR, NMR) Reference
Target Compound 3-CF₃ 2-(3-CF₃-phenyl)acetyl Not explicitly provided -
7c 3-CF₃ 4-Benzylpiperidinyl IR: C=O (1676 cm⁻¹); NMR: δ 7.2–7.9 (aryl H)
7b 3-OCF₃ 2-Hydroxyethyl IR: 3338 cm⁻¹ (OH); MS: m/z 450 (M+1)
z11 4-Cl-3-Me Chlorophenoxy-pyridinyl ¹³C NMR: δ 164.34 (C=O); HRMS: m/z 396.0903
Compound 41 4-CF₃ Methylsulfonylphenyl LC-MS: purity >97%; Yield: 55%

Key Observations :

  • Hydroxyethyl-piperidine (7b) introduces hydrogen-bonding capacity, enhancing solubility (IR: 3338 cm⁻¹ for OH) .
  • Methylsulfonyl groups (Compound 41) may improve metabolic stability due to electron-withdrawing effects .

Key Observations :

  • PET tracers () demonstrate the utility of quinazolinones in imaging, where fluorinated side chains (e.g., ¹⁸F-ethyl) improve target binding and pharmacokinetics .
  • SR140333 () highlights the importance of piperidine-linked hydrophobic groups (e.g., trifluoromethylbenzyl) in receptor antagonism .
  • Microwave-assisted synthesis () reduces reaction times for anti-inflammatory derivatives (e.g., 5a-j) .

Key Observations :

  • Microwave irradiation () and solvent-free conditions () improve yields and reduce reaction times .
  • Transition-metal catalysis () enables precise functionalization, critical for introducing sulfonyl or sulfinyl groups .

Biological Activity

3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a quinazolinone core and a trifluoromethylphenyl group, suggests various biological activities, particularly in oncology and neurology.

  • Molecular Formula : C22H20F3N3O2
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 2034296-71-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may inhibit certain kinases associated with cancer cell proliferation, leading to potential anti-cancer effects. Additionally, it may influence neuroprotective pathways, making it a candidate for treating neurological disorders.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against human non-small cell lung cancer cells (HCC827), showing an IC50 value of approximately 0.09 μM, indicating potent activity.

Cell Line IC50 (μM) Mechanism
HCC8270.09PI3Kα inhibition
A549VariesAlternative survival pathways
MCF-7VariesHormonal signaling interference

Neuroprotective Activity

Research indicates that the compound may also possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce apoptosis in neuronal cells, likely through modulation of the PI3K/AKT signaling pathway.

Case Studies

  • Cancer Cell Studies : In a study published in Molecular Pharmacology, the compound was evaluated for its effects on various cancer cell lines. The results highlighted its selective potency against HCC827 cells while demonstrating lower efficacy in A549 cells due to alternative survival pathways being activated (e.g., Ras/MAPK signaling) .
  • Neuroprotection : A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, indicating its potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the quinazolinone ring and the trifluoromethyl group can significantly influence biological activity. For example:

  • Substituents on the quinazolinone ring : Alkyl groups at specific positions have been shown to decrease antiproliferative activity.
  • Trifluoromethyl group : This moiety enhances lipophilicity and may improve binding affinity to target proteins.

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